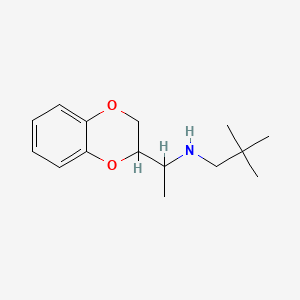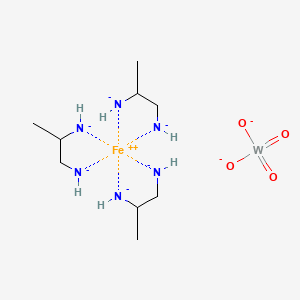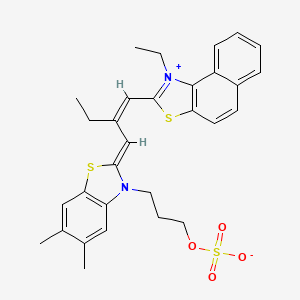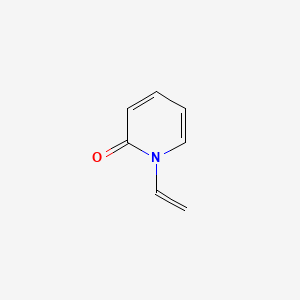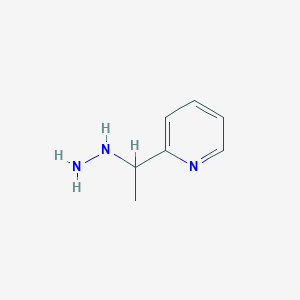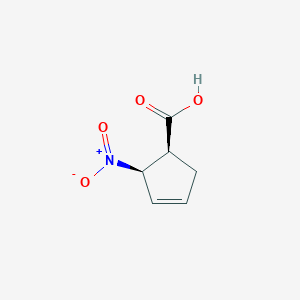
2-Bromo-3-dibromomethyl-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-dibromomethyl-pyridine is a halogenated pyridine derivative with the molecular formula C₆H₄Br₃N and a molecular weight of 329.815 g/mol . This compound is characterized by the presence of three bromine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-dibromomethyl-pyridine typically involves the bromination of 3-methylpyridine. The reaction is carried out by treating 3-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired product .
化学反応の分析
Types of Reactions
2-Bromo-3-dibromomethyl-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, organolithium compounds; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the pyridine ring .
科学的研究の応用
2-Bromo-3-dibromomethyl-pyridine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-Bromo-3-dibromomethyl-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
2-Bromo-3-methylpyridine: A related compound with a similar structure but with only one bromine atom attached to the pyridine ring.
3-Bromo-2-(dibromomethyl)pyridine: Another similar compound with a different arrangement of bromine atoms on the pyridine ring.
Uniqueness
2-Bromo-3-dibromomethyl-pyridine is unique due to the presence of three bromine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate for the synthesis of complex molecules and a versatile compound in various chemical reactions .
特性
IUPAC Name |
2-bromo-3-(dibromomethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBNNMHUQYTFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)


